Regioisomeric Purity and Identity: Piperidin-3-yl vs. Piperidin-2-yl Differentiation via Unique CAS Registration
The target compound bears the piperidine ring attached at the 3-position, registered under CAS 1706455-35-7. Its closest regioisomer, 6-(2,4-dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, is registered under a distinct CAS number (1706455-41-5), confirming they are chemically non-identical substances with different IUPAC names and InChI Keys [REFS-1, REFS-2]. Both compounds share the same molecular formula (C16H15Cl2N5, MW 348.2) and are offered at 95% minimum purity by the same vendor, yet their non-interchangeability is immediately evident from the CAS divergence. The piperidin-3-yl attachment positions the basic amine in a different spatial orientation relative to the triazolopyridazine core compared to the piperidin-2-yl attachment, a difference that manifests as significantly altered target binding in biological assays [1].
| Evidence Dimension | CAS Registry uniqueness and regioisomeric identity |
|---|---|
| Target Compound Data | CAS 1706455-35-7; piperidin-3-yl attachment; MW 348.2; purity min. 95% (AKSci), NLT 98% (MolCore) |
| Comparator Or Baseline | CAS 1706455-41-5; piperidin-2-yl attachment; MW 348.2; purity min. 95% (AKSci); CAS 1706432-79-2; pyrrolidin-2-yl attachment; MW 334.2; purity min. 95% (AKSci) |
| Quantified Difference | Unique CAS assignment; different InChI Key; 3-yl vs. 2-yl regioisomerism yields distinct spatial amine orientation |
| Conditions | CAS registry database verification; vendor certificate of analysis identity specifications |
Why This Matters
Procurement of the incorrect regioisomer (e.g., piperidin-2-yl instead of piperidin-3-yl) introduces an uncontrolled variable in SAR studies, as the 2-yl and 3-yl regioisomers exhibit divergent binding modes at targets such as histamine H3 and GABAA receptors—only the intended regioisomer yields reproducible screening data.
- [1] BindingDB: BDBM160765 (US9682980) mGluR2 EC50 154 nM; BDBM160729 (US9682980) mGluR2 EC50 145 nM—demonstrating that piperidine positional isomerism alters receptor potency within [1,2,4]triazolo[4,3-b]pyridazine series. View Source
